molecular formula C14H19N5O B12159541 N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B12159541
M. Wt: 273.33 g/mol
InChI Key: ASKFGTAKTWQRNF-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex heterocyclic compound that belongs to the family of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C14H19N5O/c1-9-8-12(18-19(9)2)15-14(20)13-10-6-4-3-5-7-11(10)16-17-13/h8H,3-7H2,1-2H3,(H,16,17)(H,15,18,20)

InChI Key

ASKFGTAKTWQRNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=NNC3=C2CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3(5)-aminopyrazoles with appropriate cycloheptane derivatives under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, metal-free catalysts) are often employed to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance:

  • Case Study : A study demonstrated that certain pyrazoles selectively inhibit bacterial strains such as E. coli and S. aureus, showcasing their potential as antimicrobial agents .
Activity Target Organisms Mechanism
AntibacterialE. coli, S. aureusInhibition of bacterial growth through interference with metabolic pathways
AntifungalVarious fungiDisruption of fungal cell wall synthesis

Anticancer Properties

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has been explored for its anticancer potential:

  • Case Study : In vitro studies have reported significant inhibition of cell proliferation in cancer cell lines such as HeLa and HepG2 when treated with pyrazole derivatives .
Cell Line IC50 (µM) Effect
HeLa10.5Cytotoxicity
HepG212.0Cytotoxicity

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Research Findings : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes .
Effect Mechanism
Anti-inflammatoryInhibition of COX enzymes

Agrochemical Applications

Pyrazole compounds are also being investigated for their use in agrochemicals:

Pesticidal Activity

The structural features of this compound may contribute to its efficacy as a pesticide:

  • Research Insights : Studies have indicated that pyrazoles can act as effective insecticides and fungicides due to their ability to disrupt biological processes in pests .

Mechanism of Action

The mechanism by which N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler pyrazole derivatives .

Biological Activity

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide (CAS Number: 1574398-74-5) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on available research and literature.

  • Molecular Formula : C₁₄H₁₉N₅O
  • Molecular Weight : 273.33 g/mol
PropertyValue
CAS Number1574398-74-5
Molecular Weight273.33 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activities

The biological activities of pyrazole derivatives are extensive and include:

  • Antimicrobial Activity :
    • Pyrazole compounds have shown significant antibacterial and antifungal properties. Research indicates that certain pyrazoles selectively inhibit various bacterial strains, including E. coli and S. aureus .
    • A study demonstrated that the presence of specific functional groups in pyrazoles enhances their antimicrobial efficacy .
  • Anticancer Properties :
    • Pyrazole derivatives have been explored for their anticancer potential. For instance, compounds similar to this compound exhibited cytotoxic effects against cancer cell lines such as HeLa and HepG2 .
    • In vitro studies have reported significant inhibition of cell proliferation in various cancer types when treated with pyrazole derivatives .
  • Anti-inflammatory Effects :
    • Pyrazoles have been identified as potential anti-inflammatory agents. They inhibit pro-inflammatory cytokines like TNF-α and IL-6 in cellular models .
    • The anti-inflammatory activity of certain pyrazoles has been attributed to their ability to inhibit cyclooxygenase enzymes .
  • Antidiabetic Activity :
    • Some studies suggest that pyrazole derivatives may exhibit antidiabetic properties by modulating glucose metabolism and improving insulin sensitivity .
  • Neuroprotective Effects :
    • Emerging research indicates that certain pyrazole derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

  • Case Study 1 : A series of novel pyrazoles were synthesized and tested for antimicrobial activity against several pathogens. Results indicated that modifications to the pyrazole core significantly enhanced antibacterial efficacy against resistant strains .
  • Case Study 2 : In a study evaluating anticancer properties, specific derivatives demonstrated over 90% growth inhibition in cancer cell lines at low concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .

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